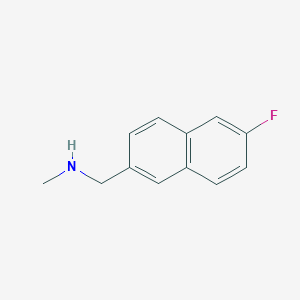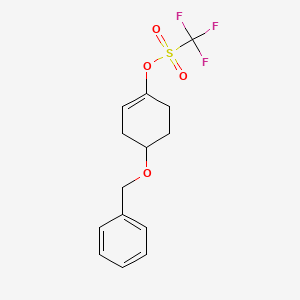
4-(Benzyloxy)cyclohex-1-en-1-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)cyclohex-1-en-1-yl trifluoromethanesulfonate is an organic compound with the molecular formula C14H15F3O4S. It is a triflate ester, which is a class of compounds known for their utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)cyclohex-1-en-1-yl trifluoromethanesulfonate typically involves the reaction of 4-(benzyloxy)cyclohex-1-en-1-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflate ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)cyclohex-1-en-1-yl trifluoromethanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The triflate group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Elimination Reactions: Under basic conditions, the triflate group can be eliminated to form alkenes.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Bases: Pyridine, triethylamine.
Catalysts: Palladium complexes for coupling reactions.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions yield substituted cyclohexenes, while elimination reactions yield alkenes.
Applications De Recherche Scientifique
4-(Benzyloxy)cyclohex-1-en-1-yl trifluoromethanesulfonate is used in various scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: It can be used to introduce functional groups into drug candidates.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)cyclohex-1-en-1-yl trifluoromethanesulfonate involves the activation of the cyclohexene ring towards nucleophilic attack. The triflate group is a good leaving group, which facilitates the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclohexenyl trifluoromethanesulfonate: Similar in structure but lacks the benzyloxy group.
Cyclohex-1-en-1-yl trifluoromethanesulfonate: Another similar compound used in organic synthesis.
Uniqueness
4-(Benzyloxy)cyclohex-1-en-1-yl trifluoromethanesulfonate is unique due to the presence of the benzyloxy group, which can influence the reactivity and selectivity of the compound in various chemical reactions.
Propriétés
Formule moléculaire |
C14H15F3O4S |
|---|---|
Poids moléculaire |
336.33 g/mol |
Nom IUPAC |
(4-phenylmethoxycyclohexen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C14H15F3O4S/c15-14(16,17)22(18,19)21-13-8-6-12(7-9-13)20-10-11-4-2-1-3-5-11/h1-5,8,12H,6-7,9-10H2 |
Clé InChI |
JQHYNTFHGAOGQT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CCC1OCC2=CC=CC=C2)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


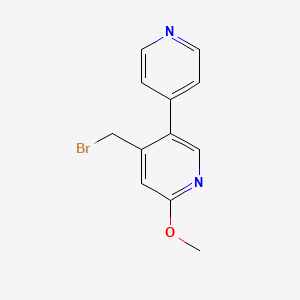
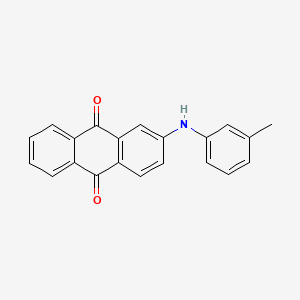

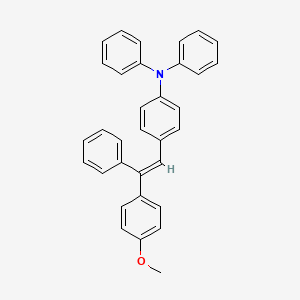

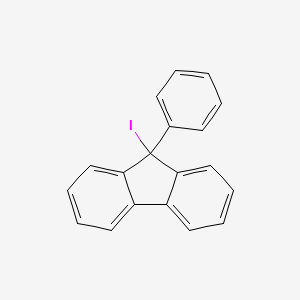
![2-[(5Z)-5-[(5E)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13133266.png)
![4'-Methyl[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13133269.png)

![Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl-](/img/structure/B13133283.png)
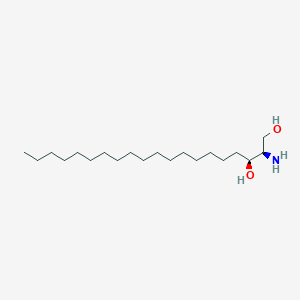
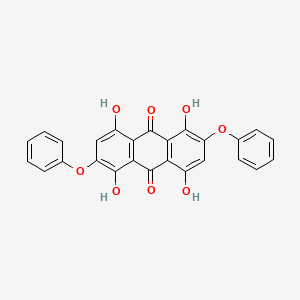
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13133296.png)
